molecular formula C24H32N4O3 B2821816 N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide CAS No. 899729-31-8

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide

Cat. No. B2821816
CAS RN: 899729-31-8
M. Wt: 424.545
InChI Key: GOLKIDJECKLHOS-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Bioactivity

The microwave-assisted synthesis of pyrazolopyridine derivatives, including those with dimethylaminomethylene groups, has been explored for their antioxidant, antitumor, and antimicrobial activities. Compounds synthesized using this technique have shown promising activities against liver and breast cancer cell lines, as well as Gram-positive and Gram-negative bacteria, and fungal pathogens (El‐Borai et al., 2013).

Synthesis and Chemical Reactivity

Research on the improved synthesis and reactions of compounds like diethyl 4-oxo-4H-pyran-2,5- dicarboxylate, which share reactive methylene groups and potential for heterocyclic synthesis, provides insights into chemical reactivity and synthesis pathways that could be applied to related compounds (Obydennov et al., 2013).

Pharmacokinetic Studies

The pharmacokinetic properties of novel compounds, such as TA-0201, an endothelin receptor antagonist, have been determined using sensitive detection methods. Such studies highlight the importance of understanding the behavior of novel compounds in biological systems, including their metabolism, tissue distribution, and excretion (Ohashi et al., 1999).

Coordination Chemistry and Bioactivity

The synthesis and characterization of CuI complexes with N,N',S,S' scorpionate ligands demonstrate the potential of such compounds in coordination chemistry. These complexes exhibit unique dimer-monomer equilibria and have been studied for their electrochemical properties, which could be relevant for designing metal-based drugs or catalysts (Gennari et al., 2008).

Amidine Chemistry

The influence of substitution on the sensitivity to substitution at the imino nitrogen atom in N1N1-dimethylbenzamidines has been explored. Such studies are crucial for understanding the electronic effects of substituents on chemical reactivity and stability, which can be applied to the development of new compounds with enhanced biological or chemical properties (Oszczapowicz & Krawczyk, 1989).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-4-31-21-13-9-19(10-14-21)26-24(30)23(29)25-17-22(28-15-5-6-16-28)18-7-11-20(12-8-18)27(2)3/h7-14,22H,4-6,15-17H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLKIDJECKLHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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